Brivanib was developed by Bristol-Myers Squibb and is classified as an anti-cancer agent. It targets multiple receptor tyrosine kinases involved in angiogenesis, specifically vascular endothelial growth factor receptor-2 and fibroblast growth factor receptors-1 and -2. This multi-targeting approach aims to overcome resistance mechanisms that tumors may develop against single-agent therapies.
The synthesis of Brivanib involves several steps, focusing on the construction of its complex molecular structure. Key methods include:
The commercial synthesis of Brivanib alaninate has been optimized to ensure high purity and yield, critical for clinical applications.
Brivanib has a complex molecular structure characterized by its pyrrolotriazine core linked to a fluoroindole moiety. Its chemical formula is , with a molecular weight of approximately 393.43 g/mol. The compound features a single asymmetric center derived from a secondary alcohol, which is significant for its pharmacokinetic properties .
Brivanib undergoes various metabolic transformations within the body:
These reactions are facilitated by cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in the metabolism of many drugs.
Brivanib exerts its therapeutic effects through the inhibition of key signaling pathways involved in angiogenesis:
Preclinical studies have demonstrated that Brivanib can significantly inhibit tumor growth in xenograft models, although it primarily induces tumor stasis rather than regression .
Brivanib exhibits the following physical and chemical properties:
These properties are critical for determining the appropriate formulation strategies for clinical use.
Brivanib is primarily used in clinical research settings to evaluate its efficacy in treating solid tumors. Its dual inhibition mechanism makes it a promising candidate for combination therapies alongside traditional chemotherapeutics or other targeted agents. Additionally, ongoing studies are exploring its effects on liver fibrosis, suggesting potential applications beyond oncology .
Brivanib alaninate (BMS-582664) is a carboxylic ester prodrug designed to enhance oral bioavailability. Its chemical structure consists of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[1,2,4]triazin-6-yloxy)propan-2-ol linked to L-alanine via an ester bond (molecular weight: 441.463 g/mol). The active moiety, BMS-540215, is released through hydrolysis by carboxylesterases in intestinal and hepatic tissues. The compound features a single chiral center at the secondary alcohol position (R-configuration), which is critical for target binding affinity. Metabolic studies reveal potential chiral inversion to the S-enantiomer via ketone intermediates mediated by hepatic oxidoreductases, though the R-enantiomer predominates pharmacologically [3] [4] [8].
Key structural features:
Table 1: Structural Properties of Brivanib Alaninate
Property | Value/Description |
---|---|
Molecular Formula | C₂₂H₂₄FN₅O₄ |
CAS Registry Number | 649735-63-7 |
Chiral Center | (R)-configuration at Cβ position |
Prodrug Activation Site | Alanine ester hydrolysis |
Active Metabolite | BMS-540215 (molecular weight: 370.14 g/mol) |
Brivanib acts as a competitive ATP antagonist at VEGFR-2 (KDR), with an IC₅₀ of 25 nM and a dissociation constant (Kd) of 5 nM. It suppresses VEGF-A-induced autophosphorylation of Tyr₁₁₇₅ in the activation loop, inhibiting downstream signaling through PLCγ-PKC-MAPK cascades. This blockade impairs endothelial cell proliferation (IC₅₀ = 40 nM), migration, and capillary tube formation in vitro. In vivo models demonstrate reduced tumor microvessel density (>50% decrease vs. controls) and vascular permeability within 6 days of treatment, confirming potent anti-angiogenic effects [1] [7] [10].
Brivanib inhibits FGFR1-3 with IC₅₀ values of 148 nM, 125 nM, and 68 nM, respectively. It binds to the DFG-out conformation of FGFRs, disrupting FGF2-induced phosphorylation and downstream RAS/MAPK and PI3K/AKT pathways. This dual targeting is critical for overcoming adaptive resistance to VEGF monotherapy: in RIP1-Tag2 pancreatic neuroendocrine tumor models, FGF ligand upregulation occurs during relapse on VEGFR inhibitors (DC101). Brivanib co-inhibition suppresses FGF-driven revascularization, maintaining tumor stasis for >5 weeks [1] [5] [7].
Table 2: Kinase Inhibition Profile of BMS-540215 (Active Metabolite)
Kinase Target | IC₅₀ (nM) | Biological Consequence |
---|---|---|
VEGFR-2 (KDR) | 25 | Blocks VEGF-driven angiogenesis and vascular permeability |
VEGFR-1 (Flt-1) | 380 | Modulates monocyte migration |
VEGFR-3 (Flt-4) | 10 | Suppresses lymphangiogenesis |
FGFR-1 | 148 | Inhibits FGF2/9-driven proliferation |
FGFR-2 | 125 | Disrupts epithelial-mesenchymal signaling |
FGFR-3 | 68 | Attenuates FGF19-dependent metabolic effects |
Compensatory FGF pathway activation emerges within 2–4 weeks of VEGFR-2 blockade, as evidenced by:
Brivanib disrupts this VEGF/FGF cross-talk by concurrently inhibiting both pathways. In murine models of neovascular age-related macular degeneration, it reduces choroidal neovascularization area by >60% through dual suppression of VEGFR-2 and FGFR1 phosphorylation. Similarly, in hepatocellular carcinoma xenografts, combined blockade decreases tumor growth by 70%–85% compared to monotherapy with either pathway inhibitor [1] [2] [5].
Brivanib exhibits >50-fold selectivity for VEGFR-2/FGFRs over structurally related kinases:
Notably, brivanib does not inhibit RAF kinases – a key differentiator from multitargeted agents like sorafenib. This specificity minimizes off-target effects on non-angiogenic pathways. Metabolic studies confirm that chiral inversion to the less active S-enantiomer remains <15% in vivo, preserving target specificity [3] [7] [10].
Table 3: Kinase Selectivity Profile (Comparative IC₅₀)
Kinase | Brivanib (nM) | Sorafenib (nM) | Selectivity Ratio (Brivanib/Sorafenib) |
---|---|---|---|
VEGFR-2 | 25 | 90 | 3.6× |
FGFR-1 | 148 | >10,000 | >67× |
PDGFRβ | 180 | 57 | 0.3× |
RAF-1 | >10,000 | 6 | >1,666× |
c-Kit | 240 | 68 | 0.3× |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7